

Application Notes and Protocols: Lalioside Synthesis and Derivatization

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Compound of Interest

Compound Name: *Lalioside*

Cat. No.: B1674333

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential derivatization strategies for **Lalioside**, a naturally occurring phenolic glycoside. **Lalioside** (2,3,4,6-tetrahydroxyacetophenone-2-O- β -D-glucopyranoside) has garnered interest due to its reported biological activities, including the acceleration of neurite outgrowth, antileishmanial effects, and antioxidant properties.^{[1][2][3]} This document offers a proposed synthetic route, detailed experimental protocols, and strategies for creating derivatives to explore its structure-activity relationships (SAR).

Chemical Information

Property	Value	Reference
Compound Name	Larioside	[4]
CAS Number	116964-03-5	[5]
Molecular Formula	C ₁₄ H ₁₈ O ₁₀	[4]
Molecular Weight	346.29 g/mol	[4]
IUPAC Name	1-[3,4,6-trihydroxy-2- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyphenyl]ethanone	[4]
Natural Sources	Lawsonia inermis (Henna), Ilex paraguariensis (Yerba Maté), Nymphaea nouchali	[5][6][7]

Biological Activity of Larioside

Larioside has demonstrated several noteworthy biological activities, making it an interesting candidate for further investigation in drug discovery.

Activity	Assay	Results	Reference
Neurite Outgrowth	PC12D cells	Potent accelerator of neurite outgrowth	[1]
Antileishmanial	Leishmania donovani promastigotes	IC ₅₀ = 5.02 µg/mL	[2]
Antioxidant	DPPH radical scavenging assay	Exhibited radical scavenging effects	[3]

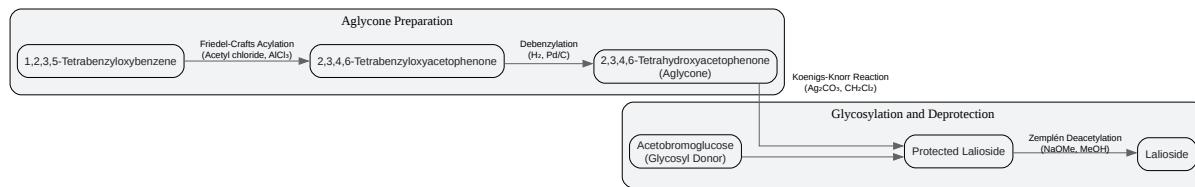
Proposed Total Synthesis of Larioside

Currently, a specific total synthesis of **Larioside** has not been detailed in the literature. However, a plausible and efficient route can be proposed based on the well-established

Koenigs-Knorr glycosylation reaction, a classical method for the formation of O-glycosidic bonds.^[8] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.^[9]

The proposed synthesis involves two key stages:

- Preparation of the Aglycone: Synthesis of 2,3,4,6-tetrahydroxyacetophenone.
- Glycosylation: Coupling of the aglycone with a protected glucosyl donor, followed by deprotection to yield **Larioside**.



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Proposed workflow for the total synthesis of **Larioside**.

Experimental Protocols: Proposed Synthesis

Protocol 1: Synthesis of 2,3,4,6-Tetrahydroxyacetophenone (Aglycone)

- Step 1: Friedel-Crafts Acylation of 1,2,3,5-Tetrabenzylxybenzene.
 - To a solution of 1,2,3,5-tetrabenzylxybenzene in anhydrous dichloromethane (CH_2Cl_2) at 0°C , add anhydrous aluminum chloride (AlCl_3) portion-wise.

- Slowly add acetyl chloride to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature for 4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
- Extract the aqueous layer with CH_2Cl_2 , combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2,3,4,6-tetrabenzylxyacetophenone.
- Step 2: Debenylation to 2,3,4,6-Tetrahydroxyacetophenone.
 - Dissolve 2,3,4,6-tetrabenzylxyacetophenone in methanol (MeOH).
 - Add palladium on carbon (10% Pd/C) to the solution.
 - Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
 - Monitor the reaction by TLC.
 - Upon completion, filter the reaction mixture through a pad of Celite and wash with MeOH.
 - Concentrate the filtrate under reduced pressure to yield 2,3,4,6-tetrahydroxyacetophenone.

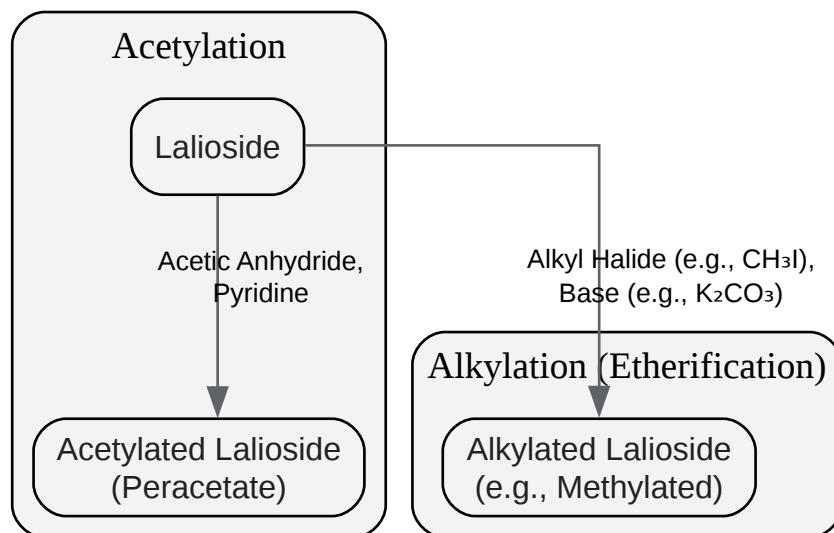
Protocol 2: Koenigs-Knorr Glycosylation and Deprotection

- Step 1: Glycosylation.
 - To a stirred suspension of 2,3,4,6-tetrahydroxyacetophenone and silver carbonate (Ag_2CO_3) in anhydrous CH_2Cl_2 , add a solution of acetobromoglucose (2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide) in anhydrous CH_2Cl_2 dropwise at room temperature under an inert atmosphere. The reaction should be protected from light.

- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite and wash with CH_2Cl_2 .
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the protected **Larioside**.
- Step 2: Zemplén Deacetylation.
 - Dissolve the protected **Larioside** in anhydrous MeOH.
 - Add a catalytic amount of sodium methoxide (NaOMe) solution in MeOH.
 - Stir the reaction mixture at room temperature for 2-4 hours.
 - Monitor the reaction by TLC.
 - Upon completion, neutralize the reaction with Amberlite IR-120 (H^+) resin, filter, and concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to afford **Larioside**.

Derivatization Strategies for **Larioside**

Derivatization of **Larioside** can provide valuable insights into its SAR and may lead to the development of analogs with improved biological activity or pharmacokinetic properties. The phenolic hydroxyl groups and the hydroxyl groups on the glucose moiety are the primary sites for derivatization.



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Proposed derivatization strategies for **Lalioside**.

Experimental Protocols: Derivatization

Protocol 3: Per-acetylation of **Lalioside**

This protocol describes the acetylation of all free hydroxyl groups on both the aglycone and the sugar moiety.

- Dissolve **Lalioside** in anhydrous pyridine.
- Add acetic anhydride to the solution at 0 °C.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield per-acetylated **Larioside**.

Protocol 4: Per-methylation of **Larioside**

This protocol describes the methylation of all free hydroxyl groups.

- Dissolve **Larioside** in anhydrous dimethylformamide (DMF).
- Add an excess of potassium carbonate (K_2CO_3) and methyl iodide (CH_3I).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield per-methylated **Larioside**.

Note: Selective protection and deprotection strategies would be required to achieve derivatization at specific hydroxyl groups, which would involve more complex multi-step synthetic procedures.

Conclusion

The provided protocols for the proposed synthesis and derivatization of **Larioside** offer a foundation for researchers to access this biologically active natural product and its analogs. The synthesis relies on the robust Koenigs-Knorr glycosylation, while the derivatization strategies provide a means to explore the structure-activity relationships of this promising compound. Further research into the synthesis and biological evaluation of **Larioside** derivatives is warranted to fully elucidate its therapeutic potential.

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